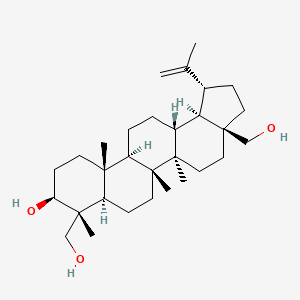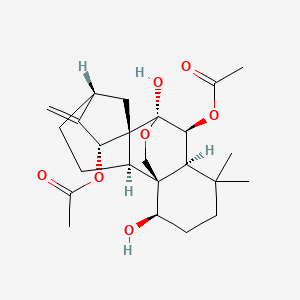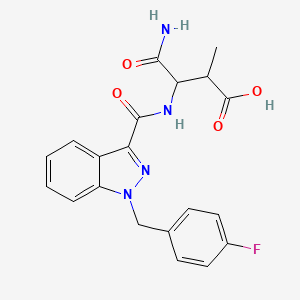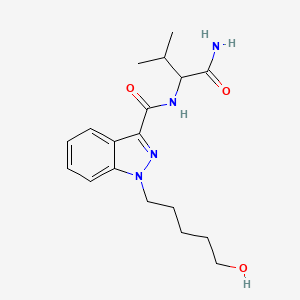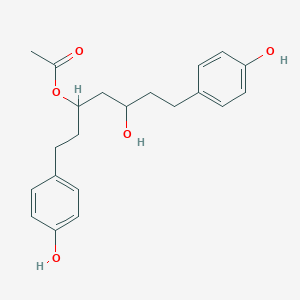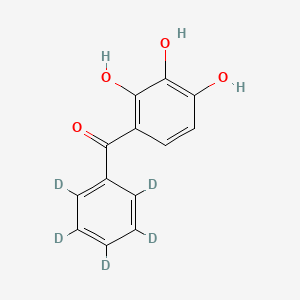
Vascular Eicosanoid Urinary Metabolite LC-MS Mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This mixture contains a collection of metabolites of the major vasoactive eicosanoids, prostaglandin I2 (PGI2; Item No. 18220) and thromboxane A2 (TXA2), as well as of several oxylipins postulated to regulate vasoconstriction. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.Whereas PGI2 is a potent vasodilator and inhibitor of human platelet aggregation, TXA2 causes irreversible platelet aggregation and contraction of vascular and bronchial smooth muscle. Because both are rapidly metabolized, their urinary metabolites (11-dehydro TXB2, 2,3-dinor TXB2, 11-dehydro-2,3-dinor TXB2, and 2,3-dinor-6-keto PGF1α, serve as useful markers for their synthesis. The diol metabolites of various epoxyeicosatrienoic acids (EETs) have been used to document the oxylipins involved in vasoconstriction and hypertension.
Wissenschaftliche Forschungsanwendungen
1. Clinical Pathological Assessment
The quantification of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, is crucial for understanding various pathological conditions due to their diverse physiological actions (Mizugaki, 2000). These compounds, derived from polyunsaturated fatty acids, are closely associated with different pathological states, and their measurement can be an index of these conditions and the effects of medical therapy.
2. Inflammation and Oxidative Stress Assessment
Eicosanoids are key indicators of inflammation and oxidative stress. Their measurement in urine, especially in patients with conditions like asthma, can provide insights into the inflammatory status and oxidative stress levels of individuals (Balgoma et al., 2013). This is significant for understanding and managing diseases characterized by inflammation and oxidative imbalances.
3. Phenotyping in Clinical Studies
Eicosanoids play a role in various diseases, including hypertension, cancer, and neurodegenerative disorders. Urinary eicosanoid profiling using LC-MS/MS can assist in clinical phenotyping, helping to understand the complex pathophysiology of these conditions (Gómez et al., 2019).
4. Investigating Disease Mechanisms
The analysis of eicosanoids in cell models using LC-MS/MS provides critical insights into physiological and pathophysiological processes, including diseases with inflammatory components, cardiovascular disease, and cancer (Martín-Venegas et al., 2014). This analysis is crucial for understanding the biochemical pathways involved in these conditions.
5. Biomarker Identification for Disease Severity
The quantification of eicosanoids can serve as biomarkers for the severity of diseases and the response to therapies, particularly in inflammatory conditions like Inflammatory Bowel Disease (IBD) (Chhonker et al., 2021). This assists in the prognosis and therapeutic management of such diseases.
6. Advanced Analytical Challenges and Solutions
Despite advancements, quantifying eicosanoids in biological matrices remains challenging due to their low quantities and susceptibility to oxidation. LC-MS/MS offers a standard and advanced method for this purpose, with recent developments improving the identification and quantitation abilities significantly (Chhonker et al., 2018).
Eigenschaften
Produktname |
Vascular Eicosanoid Urinary Metabolite LC-MS Mixture |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



